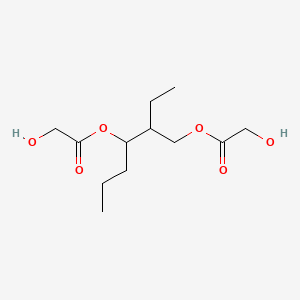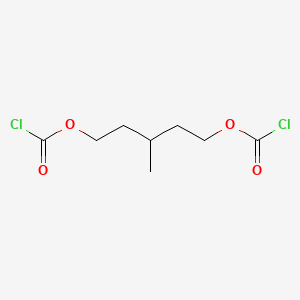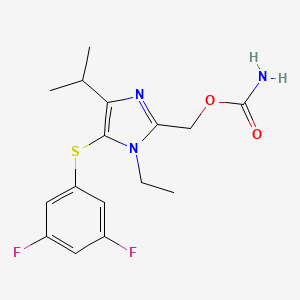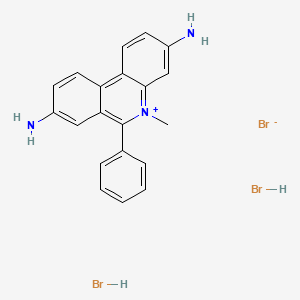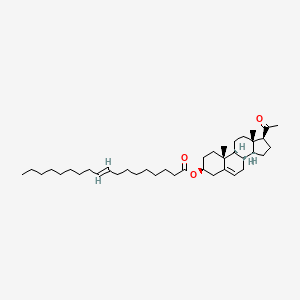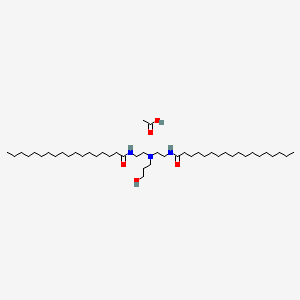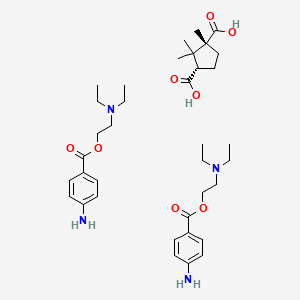
Einecs 306-146-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 306-146-4 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Análisis De Reacciones Químicas
Einecs 306-146-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different chemical and physical properties .
Aplicaciones Científicas De Investigación
Einecs 306-146-4 has a wide range of applications in scientific research. It is used in chemistry for various synthesis reactions and as a reagent in analytical methods. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be involved in drug development and testing. Industrial applications include its use in manufacturing processes and as an intermediate in the production of other chemicals .
Comparación Con Compuestos Similares
Einecs 306-146-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) . Each of these compounds has unique properties and applications, making this compound distinct in its own right.
Propiedades
Número CAS |
96446-20-7 |
|---|---|
Fórmula molecular |
C36H56N4O8 |
Peso molecular |
672.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-aminobenzoate;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/2C13H20N2O2.C10H16O4/c2*1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h2*5-8H,3-4,9-10,14H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t;;6-,10+/m..1/s1 |
Clave InChI |
PLFYNNGVZNEGDO-LOPWWZHHSA-N |
SMILES isomérico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




